2-{[6-(3,4-DIMETHOXYPHENYL)PYRIDAZIN-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE
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Description
2-{[6-(3,4-DIMETHOXYPHENYL)PYRIDAZIN-3-YL]SULFANYL}-N-(2-FLUOROPHENYL)ACETAMIDE is a useful research compound. Its molecular formula is C20H18FN3O3S and its molecular weight is 399.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
F1899-0354, also known as MK-0354, is an orally administered drug candidate under development by Merck for the treatment of atherosclerosis and related disorders . Its primary target is the G protein-coupled receptor (GPCR) . GPCRs are a large family of cell surface receptors that respond to a variety of external signals. They play a crucial role in many biological processes and are the target of a large number of modern medicinal drugs.
Mode of Action
MK-0354 interacts with its target GPCR and has the potential to regulate plasma lipid profiles, including HDL, or the "good cholesterol" . This is similar to the therapeutic action of niacin, a vitamin that is often used to treat high cholesterol levels .
Result of Action
The result of MK-0354’s action is the potential regulation of plasma lipid profiles, which could lead to a decrease in the risk of atherosclerosis and related disorders . Atherosclerosis is a condition where plaque builds up inside the arteries, which can lead to serious problems, including heart attack, stroke, or even death.
Action Environment
The action, efficacy, and stability of MK-0354 could be influenced by various environmental factors These could include the patient’s diet, lifestyle, co-administration of other drugs, and individual genetic factors.
: MK-0354: Uses, Interactions, Mechanism of Action | DrugBank Online
Biological Activity
The compound 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. Its unique structure, characterized by a pyridazine core and various functional groups, suggests diverse mechanisms of action and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound can be described using its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C18H19N3O3S
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the pyridazine ring is significant as it may facilitate interactions with various enzymes and receptors.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways. For instance, pyridazine derivatives often exhibit inhibitory effects on kinases, which play crucial roles in cell signaling and proliferation.
- Receptor Modulation : The thioether moiety may enhance the binding affinity to certain receptors, potentially modulating their activity. This could lead to downstream effects influencing cellular processes such as apoptosis or cell growth.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds similar to this compound. For example:
- Case Study : In vitro assays demonstrated that related pyridazine derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation.
Antimicrobial Properties
Research indicates potential antimicrobial activities associated with similar chemical structures:
- Study Findings : Compounds containing thioether linkages have shown effectiveness against Gram-positive bacteria and fungi. The proposed mechanism involves disruption of microbial cell membranes.
Data Table: Biological Activities
Research Findings
- Synthesis and Evaluation : The synthesis of this compound has been documented with a focus on optimizing yield and purity for biological evaluations.
- In Vivo Studies : Preliminary in vivo studies are necessary to assess pharmacokinetics and efficacy in animal models. These studies will provide insights into dosage regimens and potential side effects.
Properties
IUPAC Name |
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-26-17-9-7-13(11-18(17)27-2)15-8-10-20(24-23-15)28-12-19(25)22-16-6-4-3-5-14(16)21/h3-11H,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVGIAXNJKGVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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